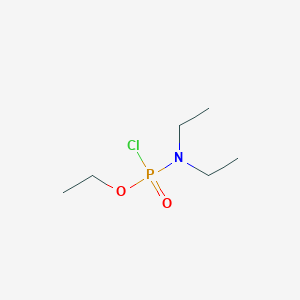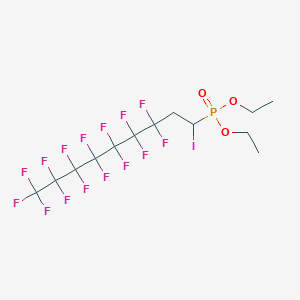![molecular formula C8H9NO4 B14700543 [5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid CAS No. 25044-22-8](/img/structure/B14700543.png)
[5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid is a heterocyclic compound that features a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a carboxymethylating agent under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
[5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which [5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to modulate biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid include other pyrrole derivatives and heterocyclic compounds with carboxymethyl groups.
Uniqueness
What sets this compound apart is its specific structural features, which confer unique chemical reactivity and potential biological activities
Properties
CAS No. |
25044-22-8 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-[5-(carboxymethylidene)-3,4-dihydropyrrol-2-yl]acetic acid |
InChI |
InChI=1S/C8H9NO4/c10-7(11)3-5-1-2-6(9-5)4-8(12)13/h3H,1-2,4H2,(H,10,11)(H,12,13) |
InChI Key |
FLCGIEASQKYLJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)O)N=C1CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


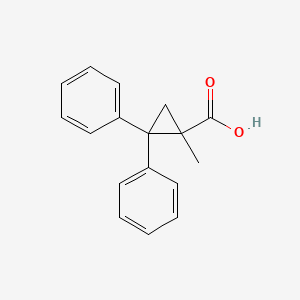
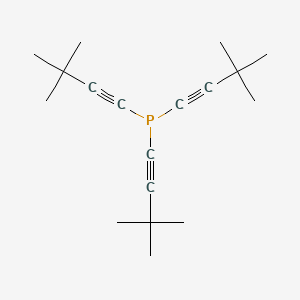
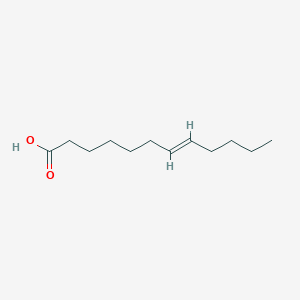
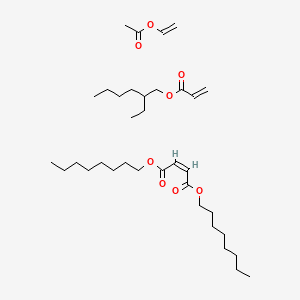
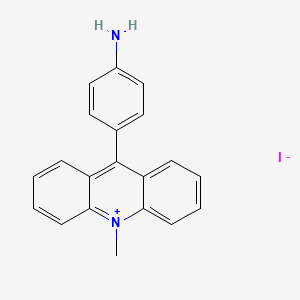

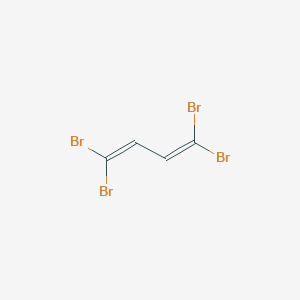
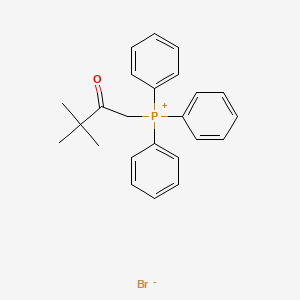
![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
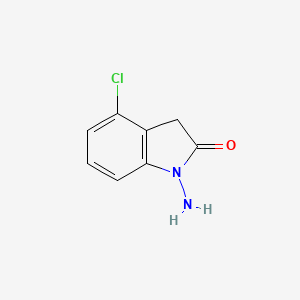
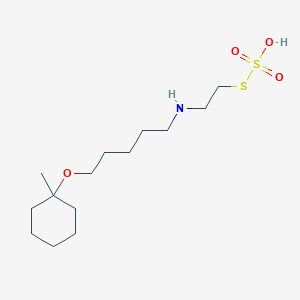
![1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14700534.png)
